molecular formula C21H23N3O2 B11343827 [3-(1H-benzimidazol-2-yl)piperidin-1-yl](3-ethoxyphenyl)methanone

[3-(1H-benzimidazol-2-yl)piperidin-1-yl](3-ethoxyphenyl)methanone

Cat. No.: B11343827
M. Wt: 349.4 g/mol
InChI Key: SEABUCRTVFSJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-ETHOXYBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a piperidine ring and a benzodiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-ETHOXYBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-ETHOXYBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-[1-(3-ETHOXYBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(3-ETHOXYBENZOYL)PIPERIDIN-3-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions and signaling pathways .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-ethoxyphenyl)methanone

InChI

InChI=1S/C21H23N3O2/c1-2-26-17-9-5-7-15(13-17)21(25)24-12-6-8-16(14-24)20-22-18-10-3-4-11-19(18)23-20/h3-5,7,9-11,13,16H,2,6,8,12,14H2,1H3,(H,22,23)

InChI Key

SEABUCRTVFSJQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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